molecular formula C12H6F4N2O3 B1393725 5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid CAS No. 1255146-91-8

5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid

Cat. No.: B1393725
CAS No.: 1255146-91-8
M. Wt: 302.18 g/mol
InChI Key: AMHPTTMMIMBNNS-UHFFFAOYSA-N
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Description

5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid is a complex organic compound characterized by the presence of fluorine and trifluoromethyl groups. These groups contribute to its unique chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or electrophiles like bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
This compound has been studied for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting various diseases. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compounds derived from it, making them suitable candidates for drug development.

Case Study: Anticancer Activity
Research has indicated that derivatives of pyrazinecarboxylic acids exhibit anticancer properties. For instance, a study demonstrated that compounds similar to 5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid showed significant cytotoxic effects against cancer cell lines, suggesting its utility in cancer therapy .

Agrochemicals

Herbicide Development
The compound's unique structure allows it to interact with plant growth regulators. Its derivatives have been investigated as potential herbicides, particularly for controlling weeds resistant to existing herbicides. The trifluoromethyl group enhances herbicidal activity by affecting the target enzyme systems in plants.

Case Study: Herbicidal Efficacy
Field trials have shown that formulations containing this compound effectively control specific weed species without harming crops, indicating its potential as a selective herbicide .

Material Science

Polymer Additives
Due to its chemical stability and unique properties, this compound is being explored as an additive in polymer formulations. It can enhance the thermal stability and mechanical properties of polymers used in various applications, including electronics and automotive industries.

Chemical Synthesis

Building Block in Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, making it a versatile building block in organic chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-(trifluoromethyl)aniline: Shares the trifluoromethyl and fluorine groups but differs in the core structure.

    5-(Trifluoromethyl)pyridine-2-carboxylic acid: Contains a similar trifluoromethyl group but has a pyridine ring instead of a pyrazine ring.

Uniqueness

5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective.

Biological Activity

5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various signaling pathways. This article provides an overview of its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C₁₂H₆F₄N₂O₃
  • CAS Number : 1255146-91-8
  • MDL Number : MFCD15731801
  • Hazard Classification : Irritant

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions, where the pyrazine core is modified with various functional groups to enhance its biological properties. The presence of fluorine and trifluoromethyl groups is significant as they can influence the compound's lipophilicity and biological activity.

Antitumor Activity

Research has indicated that derivatives of pyrazine compounds, including those similar to this compound, exhibit significant antitumor properties. For instance, studies on related compounds have shown promising results against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer).

CompoundCell LineIC50 (µM)
Compound 9uA5490.35
Compound 9uMCF-73.24
Compound 9uPC-35.12

These findings suggest that modifications to the pyrazine structure can lead to enhanced inhibitory effects on cancer cell proliferation and may induce apoptosis in targeted cells .

The mechanism by which these compounds exert their antitumor effects often involves the inhibition of key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway. Inhibition of EGFR has been linked to reduced tumor growth and increased apoptosis in cancer cells, making it a critical target for cancer therapy .

Case Studies

  • Study on EGFR Inhibition :
    • A series of 5-trifluoromethyl derivatives were synthesized and evaluated for their ability to inhibit EGFR. The most potent compound demonstrated an IC50 value of 0.091 µM against EGFR kinase, indicating strong potential for therapeutic applications in cancer treatment .
  • Cell Cycle Arrest :
    • Further studies showed that certain derivatives could induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in A549 cells. This suggests that these compounds may not only inhibit proliferation but also affect cell cycle dynamics, enhancing their therapeutic efficacy .

Properties

IUPAC Name

5-[2-fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F4N2O3/c13-7-2-1-6(12(14,15)16)3-9(7)21-10-5-17-8(4-18-10)11(19)20/h1-5H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHPTTMMIMBNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OC2=NC=C(N=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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